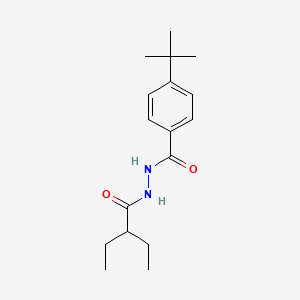
4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide
説明
4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide, also known as ABAH, is a hydrazide compound that has been extensively studied for its potential use in scientific research. ABAH has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide as a PTP1B inhibitor involves the binding of 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to increased insulin signaling and improved glucose uptake.
Biochemical and Physiological Effects:
In addition to its role as a PTP1B inhibitor, 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide has been found to have other biochemical and physiological effects. 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro, potentially through its effects on the insulin signaling pathway. 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide has also been found to have anti-inflammatory effects, making it a potential therapeutic target for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide in lab experiments is its specificity as a PTP1B inhibitor. This specificity allows for targeted inhibition of PTP1B activity without affecting other enzymes or pathways. However, one limitation of using 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide is its relatively low potency as a PTP1B inhibitor compared to other compounds, which may require higher concentrations or longer incubation times for effective inhibition.
将来の方向性
For the use of 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide in scientific research include further investigation of its effects on cancer cells and inflammatory diseases. Additionally, the development of more potent PTP1B inhibitors based on the structure of 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide may lead to improved therapeutic options for the treatment of diabetes and other metabolic disorders.
科学的研究の応用
4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide has been used in a variety of scientific research applications, including as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a role in insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. 4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide has been shown to inhibit PTP1B activity, making it a potential therapeutic target for the treatment of diabetes.
特性
IUPAC Name |
4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-6-12(7-2)15(20)18-19-16(21)13-8-10-14(11-9-13)17(3,4)5/h8-12H,6-7H2,1-5H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHFPTFFDIPFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-(2-ethylbutanoyl)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4793205.png)

![diisopropyl 5-[({[2-(methoxycarbonyl)phenyl]amino}carbonyl)amino]isophthalate](/img/structure/B4793214.png)
![5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4793220.png)

![3,5-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-4-isoxazolesulfonamide](/img/structure/B4793231.png)


![3-bromo-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4793253.png)
![methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4793259.png)
![1-[3-(3-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4793265.png)
![N-{2-[methyl(phenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4793270.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4793274.png)
